molecular formula C14H18BrNO3 B1403154 Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate CAS No. 1219982-76-9

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Cat. No.: B1403154
CAS No.: 1219982-76-9
M. Wt: 328.2 g/mol
InChI Key: GPNDDWSLZVNLRW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18BrNO3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a bromophenoxy substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 3-azetidinecarboxylate under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromophenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the azetidine ring and the phenoxy group.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Reduced forms of the azetidine ring.

    Hydrolysis: 3-(3-bromophenoxy)azetidine-1-carboxylic acid.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids in multi-step synthesis.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its azetidine ring, which is a common motif in bioactive molecules.

Industry:

    Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate largely depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The azetidine ring can participate in ring-opening reactions, and the bromophenoxy group can undergo substitution reactions. The tert-butyl ester group can be hydrolyzed to reveal a carboxylic acid functional group, which can further participate in various chemical transformations.

Comparison with Similar Compounds

  • Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
  • Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate

Uniqueness: Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is unique due to the presence of the 3-bromophenoxy group, which imparts distinct reactivity and potential for further functionalization compared to other azetidine derivatives. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNDDWSLZVNLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester (0.795 g, 3.16 mmol) and Cs2CO3 (1.13 g, 3.48 mmol) in DMF (30 mL) was added 3-bromophenol (0.547 g, 3.16 mmol). The reaction was heated to 80° C. for 18 h, then cooled to rt. Brine was added and the mixture extracted with Et2O (2×). The combined organics were washed with brine and dried. Silica gel chromatography (0-40% EtOAc in hexanes) gave 0.881 g (85%) of the title compound. MS (ESI): mass calcd. for C14H18BrNO3, 327.05; m/z found, 272.0 [M-56]+. 1H NMR (CDCl3): 7.17-7.11 (m, 2H), 6.90-6.88 (m, 1H), 6.70-6.66 (m, 1H), 4.89-4.82 (m, 1H), 4.30 (ddd, J=9.7, 6.4, 0.9 Hz, 2H), 3.99 (dd, J=10.3, 4.1 Hz, 2H), 1.45 (s, 9H).
Quantity
0.795 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.547 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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